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3-Ethoxy-4-methoxybenzoate
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Overview
Description
3-Ethoxy-4-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy and methoxy groups. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methoxybenzoate typically involves the ethylation and methoxylation of benzoic acid derivatives. One common method involves the reaction of isovanillin with bromoethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium fluoride. The reaction is carried out at room temperature, followed by purification steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of recyclable catalysts and solvents is also emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoates, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxybenzoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethoxy-4-methoxybenzoate: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethoxy-4-methoxybenzoic acid: Similar but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C10H11O4- |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-ethoxy-4-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
DMSAIFTWQMXOBE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)[O-])OC |
Origin of Product |
United States |
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